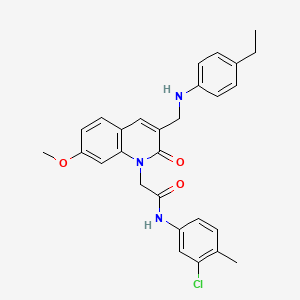

![molecular formula C16H20ClN3O B3005723 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 305372-76-3](/img/structure/B3005723.png)

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

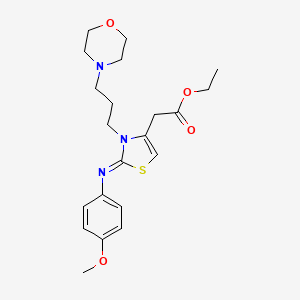

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is a chemical compound with the molecular formula C21H23ClN4O. It has a molecular weight of 382.89 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol consists of a quinoline ring substituted with a chlorine atom at the 5th position and a complex ethylpiperazine-methyl group at the 7th position . The hydroxyl group is attached at the 8th position of the quinoline ring .Physical And Chemical Properties Analysis

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is a solid compound . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .科学的研究の応用

Antibacterial Agents Against Gram-Negative Pathogens 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is a derivative of 8-hydroxyquinoline and has been identified as a putative inhibitor of type III secretion in Gram-negative pathogens. It targets both extracellular and intracellular pathogens such as Yersinia pseudotuberculosis and Chlamydia trachomatis in cell-based infection models (Enquist et al., 2012).

Anti-Malaria Chemotherapy A 4-aminoquinoline derivative closely related to 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol has shown curative activity against chloroquine-resistant malaria parasites. This derivative demonstrates promising in vitro and in vivo experimental models for malaria treatment (Dola et al., 2016).

Corrosion Inhibition Several 8-hydroxyquinoline derivatives, including variants similar to 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol, have been studied for their anti-corrosive potential on carbon steel in phosphoric acid environments. These compounds have shown high inhibition efficiency, reaching up to 94.7% (Faydy et al., 2020).

Antimicrobial Activity in Metal Complexes The metal complexes of 8-hydroxyquinoline derivatives, which are structurally related to 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol, have been shown to possess significant in vitro antimicrobial activity against various strains of bacteria and fungi (Patel & Patel, 2017).

Safety And Hazards

特性

IUPAC Name |

5-chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O/c1-2-19-6-8-20(9-7-19)11-12-10-14(17)13-4-3-5-18-15(13)16(12)21/h3-5,10,21H,2,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYPLNKELDZOIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)

![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)